molecular formula C12H13N3O B11945018 1,1-Dimethyl-3-quinolin-3-ylurea

1,1-Dimethyl-3-quinolin-3-ylurea

Cat. No.: B11945018
M. Wt: 215.25 g/mol
InChI Key: WQCIBVHCNRYPDL-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-quinolin-3-ylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of urea derivatives, which are renowned for their ability to form multiple stable hydrogen bonds with biological targets, a key feature for achieving potent and selective biological activity . The quinoline moiety is a privileged scaffold in pharmacology, often associated with a range of bioactive properties. The specific molecular architecture of this compound, combining a dialkylurea with the quinoline system, makes it a valuable intermediate or core structure for researchers developing novel therapeutic agents. Urea-containing compounds are extensively investigated for their application in various therapeutic areas, including anticancer, antibacterial, and anticonvulsant research . In particular, quinoline-urea hybrids have been identified as promising scaffolds in the discovery of new inhibitors, such as HGFR and MST1R kinase inhibitors for anticancer research and novel antibacterial agents . The dimethyl substitution on the urea nitrogen can influence the compound's conformation and physicochemical properties, potentially fine-tuning its solubility, permeability, and overall interaction with enzymes and receptors . This compound is provided for research purposes to support these and other investigative pathways in chemical biology and pharmaceutical development. It is supplied as a high-purity material for use in assay development, screening, and structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1,1-dimethyl-3-quinolin-3-ylurea

InChI

InChI=1S/C12H13N3O/c1-15(2)12(16)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3,(H,14,16)

InChI Key

WQCIBVHCNRYPDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,1 Dimethyl 3 Quinolin 3 Ylurea

Strategic Retrosynthesis and Design Principles for Quinolylurea Construction

The design of a synthetic route for 1,1-dimethyl-3-quinolin-3-ylurea begins with retrosynthesis, a process of deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection breaks the urea (B33335) linkage, identifying 3-aminoquinoline (B160951) and a dimethylcarbamoyl equivalent as key precursors. This approach allows for the separate synthesis and functionalization of the quinoline (B57606) core and the urea-forming reagent, which are then combined in a final coupling step. youtube.comyoutube.com

Convergent and Linear Synthetic Approaches to this compound

Both convergent and linear strategies can be envisioned for the synthesis of this compound. A convergent approach involves the independent synthesis of the 3-aminoquinoline and the 1,1-dimethylurea (B72202) precursors, which are then joined together. A linear approach would build the molecule sequentially, step-by-step, on a single starting material.

Synthesis and Functionalization of the Quinoline Precursor

The key quinoline precursor for this synthesis is 3-aminoquinoline. The construction of the 3-aminoquinoline core can be challenging. rsc.org Various methods have been developed for its synthesis. One efficient method involves a rhodium-catalyzed transannulation reaction between 1-sulfonyl-1,2,3-triazoles and 2-aminobenzaldehydes, which offers low catalyst loading and good functional group compatibility. rsc.org Other routes include the condensation of 2-aminobenzaldehydes with 1-(2-oxoethyl)-pyridinium bromide salt or the reaction of nitroarenes with a protected 3-aminocrotonate ester. rsc.org

Once 3-aminoquinoline is obtained, it can be further functionalized if necessary. For instance, bromination can be used to introduce a substituent at the 5-position, which can then undergo a carbonyl insertion reaction to yield a methyl carboxylate derivative. google.com The functionalization of the quinoline ring is a significant area of research, aiming to expand the chemical diversity and pharmacological profiles of quinoline-based compounds. rsc.org

Formation of the 1,1-Dimethylurea Linkage: Reaction Mechanisms and Reagents

The formation of the urea linkage is a critical step. A common method for creating unsymmetrical ureas involves the reaction of an amine, in this case, 3-aminoquinoline, with an isocyanate. sapub.org For the synthesis of this compound, a key reagent would be dimethylcarbamoyl chloride or a similar activated carbamoyl (B1232498) species.

The reaction of an amine with an isocyanate proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate which then collapses to the urea product.

Alternatively, phosgene (B1210022) and its derivatives can be used. researchgate.net The reaction of an amine with phosgene forms a carbamoyl chloride, which can then react with another amine to form the urea. However, due to the high toxicity of phosgene, safer alternatives are often preferred.

Introduction of the Dimethyl Substituents

The dimethyl substituents on the urea nitrogen are typically introduced by using a pre-functionalized reagent, namely 1,1-dimethylurea or a derivative. For instance, 1,1-dimethylurea can be prepared by reacting dimethylamine (B145610) with sodium cyanate. google.com Another method involves the reaction of dimethylamine with urea in a substantially anhydrous system under pressure and elevated temperature. google.com This unsymmetrical dimethylurea can then be activated or reacted under conditions that facilitate its coupling with 3-aminoquinoline.

The use of 1,1-dimethylurea itself as a starting material is also a viable strategy. It can act as a nucleophile in various reactions. wikipedia.org For example, it can react with acyl chlorides to form acylureas. orgsyn.org

ReagentProductReaction ConditionsReference
Dimethylamine, Sodium Cyanate1,1-DimethylureaAqueous solution, heating google.com
Dimethylamine, Urea1,1-DimethylureaAnhydrous, pressure, 110-150°C google.com
Methylamine, Phosgene1,3-DimethylureaAqueous medium, controlled temperature and pH

Exploration of Protecting Group Strategies in Quinolylurea Synthesis

In complex syntheses, protecting groups are often essential to prevent unwanted side reactions by temporarily masking reactive functional groups. jocpr.comwikipedia.org In the synthesis of this compound, if other reactive functional groups are present on the quinoline ring, they might need to be protected.

For example, if a hydroxyl or a carboxylic acid group were present, they would likely be protected as ethers or esters, respectively, to prevent them from reacting with the reagents used to form the urea linkage. libretexts.org The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable without affecting the rest of the molecule. weebly.com Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively. researchgate.net This "orthogonal" strategy allows for the selective deprotection of one group while others remain intact. libretexts.orgresearchgate.net

Catalytic Methods for Efficient Quinolylurea Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently and under milder conditions. For the formation of the C-N bond in the quinolylurea, various catalytic methods can be explored.

Electrocatalytic methods are emerging as a promising and sustainable alternative for urea synthesis, involving the C-N coupling of CO2 and nitrogenous species. researchgate.netnih.govnih.gov These methods often utilize catalysts based on transition metals to facilitate the reaction under ambient conditions. researchgate.netchinesechemsoc.org While much of this research focuses on the synthesis of urea itself, the principles could potentially be adapted for the synthesis of substituted ureas.

In the context of quinoline synthesis, various catalysts, including metal triflates and ionic liquids, have been shown to be effective in promoting the Friedländer synthesis, a classic method for constructing the quinoline ring system. researchgate.netnih.gov For the urea formation step, metal-catalyzed C-N cross-coupling reactions are a well-established method for preparing substituted ureas. researchgate.net

Catalyst TypeReactionPotential AdvantageReference
Rhodium complexesTransannulation for 3-aminoquinoline synthesisHigh efficiency, mild conditions rsc.org
Transition metal-based electrocatalystsUrea synthesis from CO2 and nitrogen speciesSustainable, ambient conditions researchgate.netnih.govnih.gov
Metal triflatesFriedländer quinoline synthesisMoisture-stable, reusable researchgate.net
Ionic liquidsFriedländer quinoline synthesisRecyclable, efficient researchgate.netnih.gov

Green Chemistry Principles Applied to Quinolylurea Synthesis

The application of green chemistry principles to the synthesis of quinolylureas aims to create more environmentally benign and efficient processes. ijpsjournal.com Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net Green approaches seek to mitigate these issues by focusing on aspects like waste prevention, atom economy, and the use of safer chemicals and energy-efficient methods. researchgate.net

Several green techniques have been successfully applied to the synthesis of quinoline and urea derivatives, which are the core components of this compound. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netyoutube.com

Energy-Efficient Techniques:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to a dramatic reduction in reaction times and an increase in product yields. youtube.comeurekaselect.com It is considered a promising green technique for synthesizing heterocyclic compounds like quinolines. eurekaselect.com For instance, microwave irradiation has been used for the one-step synthesis of 4-quinolones and N,N'-diarylureas. researchgate.net The use of sustainable solvents, such as the bio-sourced solvent pinane, in microwave-assisted synthesis further enhances the green credentials of the process. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction, which can enhance reaction rates and yields. researchgate.net This method has been effectively used for the synthesis of various quinoline derivatives, sometimes in water as a green solvent, highlighting its eco-friendly potential. nih.govresearchgate.netnih.gov Studies have shown that ultrasound-assisted synthesis of quinoline-based compounds can reduce reaction times from hours to minutes with improved yields compared to conventional heating methods. mdpi.com

Alternative Solvents and Catalysts:

The use of greener solvents and catalysts is a cornerstone of green chemistry. Formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. rsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario by eliminating solvent waste altogether. ijpsjournal.com

Table 1: Comparison of Conventional vs. Green Synthetic Techniques for Quinolylurea Precursors

Technique Typical Conditions Advantages
Conventional Heating Refluxing in organic solvents (e.g., ethanol, pyridine) for several hours (6-24h). sapub.org Well-established and widely understood.
Microwave-Assisted Irradiation in a microwave reactor for a few minutes (e.g., 5-30 min). nih.govfrontiersin.org Reduced reaction times, increased yields, lower energy consumption. youtube.comfrontiersin.org
Ultrasound-Assisted Sonication in an ultrasonic bath at ambient or slightly elevated temperatures for short durations (e.g., 4-6 min). nih.govmdpi.com Shorter reaction times, high yields, can often be performed in greener solvents like water. researchgate.netmdpi.com

Advanced Synthetic Techniques for Analog Generation and Diversification

The generation of analogs of a lead compound like this compound is crucial for structure-activity relationship (SAR) studies and drug discovery. Advanced synthetic techniques enable the rapid and efficient creation of large libraries of diverse compounds.

Flow Chemistry: Continuous flow synthesis involves pumping reagents through a system of tubes and reactors. This technique offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. researchgate.netacs.org It is particularly advantageous for handling unstable intermediates, as they are generated and consumed in a continuous stream, minimizing decomposition. researchgate.netacs.org Flow systems have been developed for the multistep synthesis of non-symmetrical ureas, demonstrating the power of this technique for producing complex molecules efficiently. researchgate.netacs.org A key advantage is the ability to integrate in-line analysis (e.g., FT-IR) to monitor the reaction in real-time, allowing for rapid optimization. researchgate.netacs.org

Combinatorial Chemistry: This approach allows for the simultaneous synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqfiveable.meaccessscience.com By systematically combining different building blocks (e.g., various substituted quinoline amines and isocyanates), a vast chemical space can be explored quickly. fiveable.me Combinatorial synthesis can be performed on a solid support (solid-phase synthesis) or in solution. researchgate.net This high-throughput approach is a cornerstone of modern drug discovery, accelerating the identification of promising new compounds. nih.gov

Computational Design and In Silico Screening: Before synthesis, computational tools can be used to design and evaluate virtual libraries of compounds. nih.govnih.gov Molecular docking studies, for example, can predict how well a designed analog might bind to a biological target. nih.gov This in silico approach helps to prioritize which compounds to synthesize, saving significant time and resources by focusing on the most promising candidates. nih.gov Generative AI methods are emerging as powerful tools for designing novel protein scaffolds and enzymes from scratch, showcasing the future potential of computational design in creating functional molecules. biorxiv.org

Table 2: Overview of Advanced Synthetic Techniques for Quinolylurea Analog Generation

Technique Principle Key Benefits for Analog Generation
Flow Chemistry Reagents are continuously pumped through reactors. vapourtec.com High throughput, excellent reaction control, improved safety, easy scalability. acs.org
Combinatorial Chemistry Parallel synthesis of large libraries of compounds from sets of building blocks. uomustansiriyah.edu.iqnih.gov Rapid exploration of chemical diversity, acceleration of lead discovery and optimization. fiveable.menih.gov
Computational Design Use of computer simulations to design and evaluate molecules before synthesis. nih.gov Prioritization of synthetic targets, reduction of cost and time, rational drug design. nih.gov

Spectroscopic and Diffraction Based Structural Characterization of 1,1 Dimethyl 3 Quinolin 3 Ylurea

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for determining the precise molecular structure of organic compounds. For 1,1-Dimethyl-3-quinolin-3-ylurea, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would identify the number of non-equivalent carbon atoms and their respective chemical environments.

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

¹³C NMR Data:

Chemical Shift (ppm)Assignment
Data not availableData not available

Mass Spectrometric Analysis for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of a compound with high precision and to deduce its structural features through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.

Mass Spectrometry Data:

m/zRelative Intensity (%)Fragment Assignment
Data not availableData not availableData not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra of this compound would be expected to show characteristic bands for the C=O stretching of the urea (B33335) group, N-H bending and stretching, C-N stretching, and the various vibrations of the quinoline (B57606) ring system.

Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityVibrational Mode
Data not availableData not availableData not available

Raman Spectroscopy Data:

Raman Shift (cm⁻¹)IntensityVibrational Mode
Data not availableData not availableData not available

Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are utilized to study the electronic transitions within a molecule, providing information about its chromophores and conjugation. The quinoline moiety in this compound is expected to be the primary chromophore.

UV-Vis Absorption Spectroscopy Data:

λmax (nm)Molar Absorptivity (ε)Solvent
Data not availableData not availableData not available

Fluorescence Spectroscopy Data:

Excitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)Solvent
Data not availableData not availableData not availableData not available

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for related compounds like 1,3-Di(quinolin-3-yl)urea have been reported, no such data has been found for this compound. researchgate.net

Crystallographic Data:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Quinolylurea Derivatives

Foundations of SAR and QSAR in Chemical Biology Research

The exploration of a compound's biological activity is fundamentally rooted in the principle of Structure-Activity Relationship (SAR), which posits that the biological effect of a substance is directly related to its chemical structure. nih.govyoutube.com Medicinal chemists systematically modify parts of a molecule to understand how these changes influence its interaction with a biological target, a process that can lead to the optimization of a lead compound. youtube.com

Quantitative Structure-Activity Relationship (QSAR) extends this principle by establishing a mathematical correlation between the chemical structure and the biological activity. nih.gov This computational method is a cornerstone of modern drug discovery, aiming to predict the activity of new chemical entities and reduce the time and expense of traditional high-throughput screening. nih.gov The core of QSAR lies in translating the chemical structure into numerical descriptors and then using statistical methods to build a predictive model. nih.gov For a series of quinoline (B57606) derivatives, QSAR can elucidate the physicochemical properties that govern their biological effects. nih.govnih.gov

Selection and Calculation of Molecular Descriptors for Quinolylurea Sets

The successful development of a QSAR model hinges on the careful selection and calculation of molecular descriptors. These numerical values represent the physicochemical properties of a molecule and can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

For a hypothetical set of quinolylurea derivatives, including 1,1-Dimethyl-3-quinolin-3-ylurea, a range of descriptors would be calculated. Software like Dragon is capable of generating thousands of descriptors that characterize different aspects of a molecule's structure. talete.mi.it For instance, in studies of quinoline derivatives, descriptors related to the molecule's shape, electronic properties, and lipophilicity have been shown to be important. nih.govresearchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. researchgate.net Techniques such as genetic algorithms or stepwise multiple linear regression are often employed to identify a small subset of descriptors that have the most significant correlation with the biological activity. nih.govresearchgate.net

To illustrate, a hypothetical selection of descriptors for a series of quinolylurea derivatives might include those found to be significant in studies of other quinoline compounds:

Descriptor ClassExample DescriptorPotential Significance for Quinolylureas
Topological Balaban J indexDescribes the branching and shape of the molecule.
Electronic Dipole momentRelates to the molecule's polarity and potential for electrostatic interactions. pensoft.net
Quantum-Chemical HOMO/LUMO energiesIndicates the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net
Physicochemical LogPRepresents the lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.

This table is illustrative and based on general principles of QSAR; specific descriptors for quinolylureas would need to be determined through dedicated studies.

Development and Statistical Validation of QSAR Models for Predictive Insights

Once a set of relevant descriptors is selected, a QSAR model can be developed to mathematically link these descriptors to the biological activity of the compounds.

Both linear and non-linear regression methods are employed in QSAR modeling. frontiersin.orgnih.gov

Multiple Linear Regression (MLR) is a common starting point, providing a straightforward equation that describes the linear relationship between the descriptors and the activity. researchgate.netnih.gov

Partial Least Squares (PLS) is another linear method that is particularly useful when the number of descriptors is large or when they are intercorrelated. nih.gov

Non-linear methods , such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), can capture more complex, non-linear relationships between structure and activity that may be missed by linear models. researchgate.netfrontiersin.orgnih.gov

The choice of method depends on the nature of the data and the complexity of the structure-activity landscape. For quinoline derivatives, both linear and non-linear models have been successfully applied to predict various biological activities. nih.govresearchgate.netfrontiersin.org

A crucial aspect of QSAR model development is its validation to ensure that the model is robust and has predictive power for new, untested compounds. researchgate.netnih.gov This typically involves partitioning the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability. nih.gov

Internal validation techniques, such as leave-one-out cross-validation (q²), are applied to the training set to assess the model's stability and robustness. nih.gov A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External validation is performed on the test set, which was not used in model development. The predictive ability of the model is assessed by how well it predicts the activity of the compounds in the test set, often measured by the predictive r² (pred_r²). nih.gov A high pred_r² value suggests that the model can be reliably used to predict the activity of new compounds within its applicability domain. researchgate.net

A hypothetical QSAR study on quinolylureas would involve these rigorous validation steps to ensure the reliability of the predictive model.

Pharmacophore Identification and Ligand-Based Design Principles Applied to Quinolylureas

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

For a series of active quinolylurea derivatives, a pharmacophore model could be generated by aligning the low-energy conformations of these molecules and identifying the common chemical features. This model would serve as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity. researchgate.netorientjchem.org For instance, a pharmacophore model for quinoline derivatives might highlight the importance of the quinoline ring as an aromatic feature and the urea (B33335) moiety for hydrogen bonding interactions. researchgate.net

The generated pharmacophore can also be used to guide the design of new quinolylurea analogs with improved activity by ensuring that the designed molecules possess the key pharmacophoric features in the correct spatial arrangement.

Molecular Docking and Protein-Ligand Interaction Analysis for Quinolylurea Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.comyoutube.com This method is instrumental in understanding the molecular basis of a compound's activity and in structure-based drug design. nih.govresearchgate.netresearchgate.net

In a hypothetical study of this compound, molecular docking would be used to place the compound into the binding site of a relevant protein target. The resulting protein-ligand complex would then be analyzed to identify key interactions, such as:

Hydrogen bonds: The urea moiety of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net

Hydrophobic interactions: The quinoline ring and the dimethyl groups could engage in hydrophobic interactions with nonpolar residues. researchgate.net

Pi-stacking: The aromatic quinoline ring could form pi-pi or cation-pi interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

By understanding these interactions, researchers can propose modifications to the this compound scaffold to enhance its binding affinity and, consequently, its biological activity. For example, the addition of a substituent to the quinoline ring could create new, favorable interactions with the protein target. nih.govnih.gov

The following table illustrates the types of interactions that would be analyzed in a molecular docking study of a quinolylurea derivative:

Interaction TypePotential Interacting Groups on QuinolylureaInteracting Amino Acid Residues
Hydrogen Bond Urea (NH, C=O)Asp, Glu, Ser, Thr, Asn, Gln
Hydrophobic Quinoline ring, Dimethyl groupsAla, Val, Leu, Ile, Phe, Trp
Pi-Stacking Quinoline ringPhe, Tyr, Trp, His

This table provides a general overview of potential interactions. The specific interactions would depend on the protein target.

Chemoinformatic Tools for Navigating Chemical Space and Quinolylurea Analog Design

Chemoinformatics plays a pivotal role in modern drug discovery by providing the computational tools necessary to manage, analyze, and model large datasets of chemical information. semanticscholar.org In the context of quinolylurea analog design, chemoinformatic tools are instrumental in navigating the vast chemical space to identify novel structures with desired biological activities.

The process often begins with the creation of virtual libraries of quinolylurea analogs. These libraries can be generated by systematically modifying the core scaffold of this compound at various positions. For example, substitutions can be explored on the quinoline ring, and the dimethylamino group can be replaced with other substituents.

Once a virtual library is created, chemoinformatic tools are used to predict the properties of these virtual compounds. This includes the calculation of a wide range of molecular descriptors that capture various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Lipophilicity descriptors (e.g., logP): These predict the compound's solubility characteristics, which are crucial for its pharmacokinetic profile.

These calculated descriptors are then used in conjunction with QSAR models to predict the biological activity of the designed analogs. Virtual screening is a key chemoinformatic technique where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. semanticscholar.org This allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Molecular docking is another powerful chemoinformatic tool used to simulate the interaction between a ligand (the quinolylurea analog) and its biological target (e.g., a protein receptor or enzyme). Docking studies can provide insights into the binding mode of the compound and help to explain the observed SAR. For instance, if a QSAR model suggests that a bulky substituent at a particular position enhances activity, docking might reveal that this group forms favorable interactions within a specific pocket of the target protein.

The integration of these chemoinformatic tools facilitates a more efficient and targeted approach to drug design, enabling the exploration of chemical space and the rational design of quinolylurea analogs with improved therapeutic potential.

Molecular Mechanisms of Action and Biological Target Engagement of Quinolylurea Systems Research Perspectives

Investigation of Molecular Recognition and Binding Events at Target Sites

The initial step in understanding the mechanism of any bioactive compound is to identify its molecular targets and characterize the binding interactions. For quinolylurea systems, this involves a combination of computational and experimental approaches. Molecular docking simulations, for instance, can predict the binding poses of 1,1-Dimethyl-3-quinolin-3-ylurea within the active sites of various proteins. nih.gov These computational models are crucial for prioritizing potential targets and for designing more potent and selective analogs.

Key to molecular recognition are the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. ebi.ac.uk The urea (B33335) and quinoline (B57606) components of the molecule provide functional groups capable of participating in these diverse interactions. ontosight.aiebi.ac.uk Structural biology techniques, particularly X-ray crystallography of the ligand-protein complex, would provide definitive, high-resolution insights into the precise binding mode and the key amino acid residues involved in the interaction.

Enzymatic Assays for Characterizing Inhibition Kinetics and Mechanism

Once a potential protein target, such as an enzyme, is identified, enzymatic assays are essential to quantify the compound's inhibitory activity. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. For a compound like this compound, this would involve determining its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic studies would be necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for structure-activity relationship (SAR) studies, where systematic modifications to the chemical structure are made to improve potency and selectivity. While specific enzymatic assay data for this compound is not available, numerous standardized assay kits and protocols exist for various enzyme classes that could be adapted for this purpose. uni.lu

Receptor Binding Studies and Selectivity Profiling in Model Systems

Beyond enzymatic targets, quinolylurea compounds may interact with various cell surface or nuclear receptors. Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of this compound to displace this labeled ligand would indicate its binding affinity, usually expressed as a Ki (inhibition constant) or Kd (dissociation constant) value.

A crucial aspect of drug discovery is selectivity profiling. This involves testing the compound against a panel of different receptors and enzymes to identify any off-target effects. High selectivity for the intended target is a key characteristic of a promising therapeutic agent. Large-scale bioactivity databases, such as ChEMBL, are valuable resources for assessing the potential targets and selectivity of novel compounds. nih.govebi.ac.uknih.govblogspot.comresearchgate.netebi.ac.uk

Cellular Pathway Modulation Studies at the Molecular Level

The biological effect of a compound is ultimately determined by its ability to modulate cellular signaling pathways. After identifying a molecular target and characterizing the binding interaction, the next step is to investigate the downstream consequences within the cell. For example, if this compound were to inhibit a specific kinase, researchers would examine the phosphorylation status of that kinase's known substrates.

Development of Quinolylurea-Based Chemical Probes for Biological Research

A potent and selective inhibitor can be developed into a chemical probe, a valuable tool for basic biological research. nih.gov A high-quality chemical probe allows for the specific interrogation of a protein's function in cells and in vivo. To be considered a useful chemical probe, a compound like this compound would need to demonstrate high potency for its target, significant selectivity over other related proteins, and proven engagement with its target in a cellular context.

The development of such probes often involves the synthesis of a "negative control," a structurally similar but biologically inactive analog. nih.gov This control helps to ensure that the observed biological effects are due to the specific inhibition of the intended target and not to off-target effects. Quinolone-based fluorescent probes have also been developed for sensing specific biological molecules, highlighting the versatility of this chemical scaffold in creating research tools. nih.gov

Advanced Research Applications and Future Directions in 1,1 Dimethyl 3 Quinolin 3 Ylurea Chemistry

Exploration of Quinolylureas as Privileged Scaffolds for Novel Chemical Entity Discovery

The concept of "privileged structures" is a cornerstone of modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. hebmu.edu.cnnih.govresearchgate.net The quinoline (B57606) ring system is a prime example of such a scaffold, found in a wide array of approved drugs and clinical candidates. nih.govresearchgate.netnih.gov Its versatility stems from its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological targets. nih.govresearchgate.net

The urea (B33335) functionality is another key component, well-known for its capacity to form stable hydrogen bonds with proteins and receptors. nih.govresearchgate.net The combination of the quinoline and urea moieties in compounds like 1,1-Dimethyl-3-quinolin-3-ylurea creates a powerful platform for the design of novel chemical entities with diverse biological activities. nih.govresearchgate.net Researchers have explored quinoline derivatives for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. nih.govnih.govbiointerfaceresearch.com

The hybridization of the quinoline-urea scaffold with other pharmacologically active motifs has proven to be a fruitful strategy for enhancing biological activity. For instance, the synthesis of quinoline-urea-benzothiazole hybrids has yielded compounds with promising antitubercular activity against Mycobacterium tuberculosis. nih.gov These findings underscore the synergistic relationship that can be achieved by combining different privileged scaffolds. nih.gov

Compound ClassTarget/ActivityKey Findings
Quinoline-urea-benzothiazole hybridsAntitubercular (M. tuberculosis)Hybridization demonstrated a synergistic effect, leading to improved activity compared to individual components. nih.gov
Thiazolyl urea derivativesAntiparkinsonianShowed potential in treating Parkinson's disease by improving pharmacological profiles in animal models. researchgate.net
Quinoline-2-one derivativesAntibacterialSynthesized derivatives exhibited activity against various bacterial strains. sapub.org
Pyrimido[4,5-b]quinoline derivativesAnticancerDerivatives showed potent activity against several cancer cell lines. biointerfaceresearch.com

Integration of Quinolylureas into Functional Materials and Supramolecular Assemblies

The unique structural and electronic properties of quinolylureas also make them attractive building blocks for the construction of functional materials and supramolecular assemblies. nih.govresearchgate.net Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and highly ordered structures with emergent properties. nih.govresearchgate.net

The ability of the urea group to form strong and directional hydrogen bonds is a key driver in the self-assembly of quinolylurea-based systems. nih.govresearchgate.net These interactions can lead to the formation of well-defined architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The quinoline moiety, with its aromatic and heterocyclic character, can participate in pi-pi stacking interactions, further stabilizing these assemblies and influencing their electronic and photophysical properties.

Researchers have investigated the use of quinoline-containing compounds in the development of various functional materials. researchgate.net For example, the incorporation of quinoline derivatives into polymers has been explored for applications in electronics and photonics. Furthermore, the ability of quinoline-based ligands to coordinate with metal ions has led to the creation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. nih.gov The development of supramolecular assemblies based on organometallic quinonoid linkers has opened up new avenues for creating coordination networks with unique architectures and the potential for functional materials. nih.gov

Unconventional Reactivity and Novel Synthetic Transformations of the Quinolylurea Core

The development of novel synthetic methodologies is crucial for expanding the chemical space accessible to medicinal chemists and materials scientists. nih.govrsc.org The quinoline ring system can be synthesized through a variety of classical and modern methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. pharmaguideline.com Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient construction of diverse quinoline scaffolds in a single step. rsc.org

The reactivity of the quinoline core itself offers opportunities for further functionalization. Electrophilic substitution reactions typically occur on the benzene (B151609) ring, while nucleophilic substitutions are favored on the pyridine (B92270) ring. youtube.com The urea moiety can also be a site for various chemical transformations, allowing for the introduction of a wide range of substituents.

Recent research has focused on developing more sustainable and efficient synthetic routes to urea derivatives, moving away from hazardous reagents like phosgene (B1210022). nih.govnih.gov Flow chemistry, for example, has been successfully applied to the synthesis of nonsymmetric ureas under mild conditions and with short reaction times. nih.gov Photocatalytic and electrosynthetic methods are also being explored as green alternatives for the synthesis of urea-containing compounds. nih.gov These innovative synthetic approaches are not only safer and more environmentally friendly but also enable the rapid generation of diverse libraries of quinolylurea derivatives for high-throughput screening. nih.govnih.gov

High-Throughput Synthesis and Automated Chemistry in Quinolylurea Research

The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and automated chemistry platforms. nih.govnih.govrsc.orgresearchgate.netresearchgate.net These technologies enable the rapid parallel synthesis and purification of hundreds or even thousands of compounds, significantly accelerating the discovery process. nih.govrsc.orgresearchgate.net

Automated synthesis robots, often integrated with artificial intelligence, can plan synthetic pathways and optimize reaction conditions with minimal human intervention. researchgate.net This is particularly valuable for exploring the vast chemical space of quinolylurea derivatives, where numerous combinations of substituents on both the quinoline and urea moieties can be investigated.

Several techniques have been developed to facilitate high-throughput synthesis, including solid-phase synthesis on microtiter plates and the use of polymer-supported scavengers for in-line purification. nih.govnih.gov Rapid analytical and preparative HPLC methods have also been optimized for the high-throughput analysis and purification of compound libraries. nih.govresearchgate.net The miniaturization of synthesis and screening processes, for instance using acoustic dispensing technology in a 1536-well format, further enhances efficiency and reduces waste. rsc.org

Machine Learning and Artificial Intelligence for Accelerated Quinolylurea Design and Discovery

In the context of quinolylurea research, AI and ML can be applied to several key areas:

De novo design: Generative models can design novel quinolylurea derivatives with optimized properties, such as high binding affinity for a specific target or improved pharmacokinetic profiles. nih.gov

Predictive modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new quinolylurea compounds based on their chemical structure. nih.gov This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.

Synthesis planning: AI algorithms can devise efficient synthetic routes for target quinolylurea molecules, taking into account factors such as reaction yield, cost, and availability of starting materials. researchgate.net

Data analysis: ML can be used to analyze large and complex datasets from high-throughput screening experiments, identifying patterns and relationships that may not be apparent to human researchers. anl.gov

TechnologyApplication in Quinolylurea ResearchKey Benefits
High-Throughput SynthesisRapid generation of diverse quinolylurea libraries. nih.govrsc.orgIncreased efficiency, accelerated discovery. nih.govresearchgate.net
Automated ChemistryRobotic planning and execution of synthetic routes. researchgate.netReduced human error, optimization of reaction conditions. researchgate.net
Machine Learning/AIDe novo design, predictive modeling, synthesis planning. researchgate.netnih.govresearchgate.netAccelerated design-make-test-analyze cycle, discovery of novel compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Dimethyl-3-quinolin-3-ylurea, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling quinoline derivatives with dimethylurea precursors under controlled conditions. For purity validation, use high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, X-ray crystallography (as applied to structurally analogous quinoline-urea hybrids ) or mass spectrometry can resolve stereochemical ambiguities.

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to quinoline-based inhibitors (e.g., kinase or protease assays). Use dose-response curves to determine IC₅₀ values. For antimicrobial screening, follow standardized protocols like broth microdilution (CLSI guidelines) . Include positive controls (e.g., known inhibitors) and replicate experiments to minimize variability.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the quinoline and urea moieties.
  • FT-IR : Confirm carbonyl (C=O) and N-H stretches (urea group) .
  • UV-Vis : Monitor electronic transitions in the quinoline ring (e.g., π→π* transitions near 270–320 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields using factorial design principles?

  • Methodological Answer : Apply a 2³ factorial design to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, highlights factorial design for variable manipulation. Use ANOVA to identify significant interactions and optimize conditions. A sample design table:

FactorLow Level (-1)High Level (+1)
Temperature (°C)60100
SolventDMFTHF
Catalyst (mol%)515
  • Post-optimization, validate with a central composite design (CCD) for robustness .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values).
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity trends .
  • Proteomic Profiling : Use target-engagement assays (e.g., thermal shift assays) to confirm binding specificity and rule off-target effects .

Q. How can computational methods enhance SAR studies for this compound?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., quinoline binding to ATP pockets) using software like AutoDock Vina. Validate with molecular dynamics simulations to assess binding stability .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer :

  • Cancer Models : Use xenograft mice implanted with quinoline-sensitive cell lines (e.g., HepG2). Monitor tumor growth inhibition and toxicity via histopathology .
  • Pharmacokinetics : Assess bioavailability using LC-MS/MS to measure plasma concentrations post-administration .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic output?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as purity, yield, and particle size. Use process analytical technology (PAT) for real-time monitoring .
  • Statistical Process Control (SPC) : Implement control charts to detect deviations early .

Q. What statistical methods are recommended for dose-response studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Bootstrapping : Estimate confidence intervals for potency metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.